4-(n-Propylthio)benzoyl chloride
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Overview
Description
4-(n-Propylthio)benzoyl chloride is an organic compound characterized by a benzoyl chloride group attached to a benzene ring, which is further substituted with a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Propylthio)benzoyl chloride typically involves the introduction of a propylsulfanyl group to a benzoyl chloride precursor. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with propyl mercaptan in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(n-Propylthio)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the propylsulfanyl group.
Scientific Research Applications
4-(n-Propylthio)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of various functionalized benzoyl derivatives.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including dyes, perfumes, and polymers.
Mechanism of Action
The mechanism of action of 4-(n-Propylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propylsulfanyl group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the propylsulfanyl group. It is widely used in organic synthesis for acylation reactions.
4-(Methylsulfanyl)benzoyl Chloride: Similar but with a methylsulfanyl group instead of a propylsulfanyl group. It exhibits similar reactivity but different physical properties due to the shorter alkyl chain.
4-(Ethylsulfanyl)benzoyl Chloride: Similar but with an ethylsulfanyl group. It also shows similar reactivity but with slightly different steric and electronic effects.
Uniqueness
4-(n-Propylthio)benzoyl chloride is unique due to the presence of the propylsulfanyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and the types of products formed in chemical reactions. The longer alkyl chain compared to methyl or ethyl analogs can also affect the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
4-propylsulfanylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDIOHDNDVYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664458 |
Source
|
Record name | 4-(Propylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-68-5 |
Source
|
Record name | 4-(Propylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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